3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine
Overview
Description
3-[3-(Benzyloxy)phenyl]-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a benzyloxyphenyl group
Mechanism of Action
Target of Action
The primary target of 3-(3-(Benzyloxy)phenyl)-1H-pyrazol-5-amine is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a member of the ErbB family of receptor tyrosine kinases, which control several cellular processes like migration, angiogenesis, differentiation, and proliferation . Overexpression of EGFR-TK leads to cancer, making it a useful target for the development of anticancer drugs .
Mode of Action
The compound interacts with its target, EGFR-TK, by inhibiting its activity . This inhibition is achieved through the compound’s ability to bind to the active site of the enzyme, preventing it from catalyzing the phosphorylation of tyrosine residues in its substrate proteins . This results in the disruption of signal transduction pathways that are crucial for cell proliferation and survival .
Biochemical Pathways
The compound affects the EGFR signaling pathway . When EGFR is inhibited, it prevents the activation of downstream signaling pathways, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways . These pathways are involved in cell proliferation, survival, and differentiation . Therefore, the inhibition of EGFR-TK by the compound can lead to the suppression of tumor growth and progression .
Pharmacokinetics
This suggests that the compound may have poor oral bioavailability, possibly due to poor absorption or extensive first-pass metabolism .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of EGFR-TK activity, leading to the disruption of downstream signaling pathways . This results in the suppression of cell proliferation and survival, which can lead to the inhibition of tumor growth and progression .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules . For instance, it has been found to exhibit inhibitory activity against EGFR kinase, a protein that plays a crucial role in cell growth and proliferation .
Cellular Effects
In terms of cellular effects, 3-(3-(Benzyloxy)phenyl)-1H-pyrazol-5-amine has been shown to have cytotoxic activity against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Given its cytotoxic activity, it is likely that its effects on cellular function may change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
It is possible that this compound may interact with various enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine typically involves the reaction of 3-(benzyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate cyclizing agent such as acetic acid or a base like sodium ethoxide to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Benzyloxy)phenyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-[3-(Benzyloxy)phenyl]-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl derivatives: These compounds share a similar core structure but differ in the position and nature of substituents.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a fused pyrazole-pyridine ring system and exhibit different biological activities.
Uniqueness
3-[3-(Benzyloxy)phenyl]-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(3-phenylmethoxyphenyl)-1H-pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c17-16-10-15(18-19-16)13-7-4-8-14(9-13)20-11-12-5-2-1-3-6-12/h1-10H,11H2,(H3,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCGFIUIEBWQBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=NN3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801247754 | |
Record name | 5-[3-(Phenylmethoxy)phenyl]-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801247754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502132-95-8 | |
Record name | 5-[3-(Phenylmethoxy)phenyl]-1H-pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=502132-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[3-(Phenylmethoxy)phenyl]-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801247754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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